Cas no 6910-41-4 (6-Propylchrysene)

6-Propylchrysene 化学的及び物理的性質
名前と識別子
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- 6-N-PROPYLCHRYSENE
- 6-Propylchrysene
- 6-Propyl-chrysen
-
計算された属性
- せいみつぶんしりょう: 270.14100
じっけんとくせい
- PSA: 0.00000
- LogP: 6.09870
6-Propylchrysene セキュリティ情報
6-Propylchrysene 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
6-Propylchrysene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-476838-5 mg |
6-Propylchrysene, |
6910-41-4 | 5mg |
¥3,610.00 | 2023-07-11 | ||
TRC | P835130-100mg |
6-Propylchrysene |
6910-41-4 | 100mg |
$ 3000.00 | 2023-09-06 | ||
TRC | P835130-5mg |
6-Propylchrysene |
6910-41-4 | 5mg |
$282.00 | 2023-05-17 | ||
TRC | P835130-50mg |
6-Propylchrysene |
6910-41-4 | 50mg |
$2193.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-476838-5mg |
6-Propylchrysene, |
6910-41-4 | 5mg |
¥3610.00 | 2023-09-05 |
6-Propylchrysene 関連文献
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
6-Propylchryseneに関する追加情報
6-Propylchrysene: A Comprehensive Overview
6-Propylchrysene (CAS No. 6910-41-4) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound, characterized by its chrysene backbone with a propyl group substitution at the 6-position, exhibits intriguing behavior in chemical reactions and biological systems. In this article, we will delve into the structural features, synthesis methods, physical properties, and the latest research findings related to 6-propylchrysene, providing a comprehensive understanding of its significance in modern chemistry.
The chrysene moiety, a fused bicyclic aromatic system, serves as the foundation for 6-propylchrysene. The substitution of a propyl group at the 6-position introduces steric and electronic effects that influence the compound's reactivity and solubility. Recent studies have highlighted the importance of such substituents in modulating the electronic properties of PAHs, making 6-propylchrysene a valuable compound for exploring structure-reactivity relationships. Researchers have employed advanced computational methods, such as density functional theory (DFT), to analyze the electronic distribution and reactivity of 6-propylchrysene, providing insights into its potential applications in organic electronics and catalysis.
One of the most notable aspects of 6-propylchrysene is its role in materials science. The compound has been investigated as a precursor for the synthesis of graphene-like materials and other carbon-based nanomaterials. Its ability to undergo controlled oxidation and reduction reactions makes it an ideal candidate for constructing functionalized carbon frameworks. Recent experiments have demonstrated that 6-propylchrysene can be transformed into carbon nanodots with exceptional photoluminescent properties, opening new avenues for its use in optoelectronic devices and bioimaging applications.
In addition to its materials science applications, 6-propylchrysene has also been studied for its biological activity. Preclinical studies have shown that this compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential as an antitumor agent. However, further research is required to fully understand its mechanism of action and toxicity profile. Recent advancements in medicinal chemistry have enabled researchers to modify the propyl group to enhance bioavailability and selectivity, paving the way for future drug development efforts.
The synthesis of 6-propylchrysene typically involves Friedel-Crafts alkylation or other electrophilic substitution reactions on chrysene derivatives. These methods require precise control over reaction conditions to ensure high yields and product purity. Recent innovations in catalytic systems have improved the efficiency of these reactions, making large-scale production more feasible. Moreover, green chemistry approaches, such as using biodegradable catalysts or solvent-free conditions, have been explored to minimize environmental impact during the synthesis of 6-propylchrysene.
From an environmental perspective, 6-propylchrysene shares many characteristics with other PAHs, including persistence in the environment and potential bioaccumulation in organisms. However, its specific fate and transport mechanisms remain under investigation. Recent studies have employed advanced analytical techniques, such as high-resolution mass spectrometry and chromatography, to monitor the presence of 6-propylchrysene in various environmental matrices. These efforts aim to assess its ecological risks and develop strategies for mitigating contamination.
In conclusion, 6-propylchrysene (CAS No. 6910-41-4) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers exploring novel materials, pharmaceuticals, and environmental solutions. As advancements in synthetic methodologies and computational modeling continue to unfold, the potential for discovering new functionalities of 6-propylchrysene remains vast. This compound serves as a prime example of how structural modifications can unlock unprecedented opportunities in modern chemistry.
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